molecular formula C7H7F3N2O B3011966 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone CAS No. 1006434-30-5

1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone

Cat. No.: B3011966
CAS No.: 1006434-30-5
M. Wt: 192.141
InChI Key: VGYXGSWKLZXQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone is a pyrazole-based compound characterized by a methyl group at the 1-position, a trifluoromethyl (CF₃) group at the 3-position, and an acetyl group at the 5-position of the pyrazole ring. Its molecular formula is C₈H₈F₃N₂O, with a molecular weight of 220.16 g/mol (CAS: Not explicitly provided; see ). The compound is widely utilized as a building block in medicinal chemistry and materials science due to its structural versatility. For instance, it serves as a precursor in synthesizing boron-containing complexes for photophysical studies and as a key intermediate in drug discovery programs targeting enzymes like monoacylglycerol acyltransferase-2 (MGAT2) .

The synthesis of this compound typically involves acetylation of pyrazole precursors under basic conditions. For example, details a procedure where 2-phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one reacts with acetyl chloride in the presence of calcium hydroxide in 1,4-dioxane at elevated temperatures .

Properties

IUPAC Name

1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-4(13)5-3-6(7(8,9)10)11-12(5)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYXGSWKLZXQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NN1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone typically involves the following steps:

Industrial production methods often involve scaling up the laboratory procedures with careful control of reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its trifluoromethyl group, which enhances its reactivity and stability. The molecular formula is C5H5F3N2OC_5H_5F_3N_2O, and it exhibits a distinctive structure that allows for various interactions in chemical reactions. Its crystal structure has been studied, revealing insights into its bonding and reactivity patterns .

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are explored for their potential as anti-inflammatory agents and other therapeutic uses. For instance, the compound has been linked to the development of herbicides like pyroxasulfone, which is significant in agricultural chemistry .
  • Mechanism of Action Studies :
    • Research has indicated that the compound may interact with specific biological targets, making it a candidate for further studies on its mechanism of action against various diseases. Its ability to modify biological pathways suggests potential roles in drug discovery .

Agricultural Applications

  • Herbicide Development :
    • The compound is recognized for its role in developing herbicides due to its selective toxicity towards certain plant species while being safe for others. This property is essential for creating effective weed management solutions in agriculture .
  • Pesticide Formulations :
    • Beyond herbicides, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone is also investigated as an active ingredient in pesticide formulations, contributing to the safety and efficacy of pest control methods .

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives from 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone, focusing on their potential biological activities. The derivatives exhibited varying degrees of effectiveness against specific pathogens, indicating the versatility of the parent compound in medicinal chemistry .

Case Study 2: Crystal Structure Analysis

Research involving the crystal structure of the compound revealed significant insights into its interactions at the molecular level. The study found that the trifluoromethyl group plays a critical role in stabilizing the molecular structure, which is vital for its application in drug design .

Comparative Analysis of Applications

Application AreaSpecific UsesNotable Compounds Derived
PharmaceuticalsAnti-inflammatory agentsPyroxasulfone
Agricultural ChemistryHerbicides and pesticidesVarious herbicide formulations
ResearchMechanism studiesDerivatives with biological activity

Mechanism of Action

The mechanism of action of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents (Position) Key Properties/Applications Reference
Target Compound 1-Me, 3-CF₃, 5-acetyl Ligand in boron complexes; MGAT2 inhibition
1-[1-Ethyl-3-CF₃-1H-pyrazol-5-yl]ethanone 1-Et, 3-CF₃, 5-acetyl Intermediate; altered steric effects
1-(5-Hydroxy-1-phenyl-3-CF₃-1H-pyrazol-1-yl)ethanone 1-Ph, 3-CF₃, 5-acetyl, 5-OH Hydrogen-bonded crystal structure
Ethyl 2-[1-Me-3-CF₃-1H-pyrazol-5-yl]acetate 1-Me, 3-CF₃, 5-ethyl acetate High-purity API intermediate
1-(4-(1H-Pyrazol-1-yl)phenyl)-2-(...-CF₃...)ethanol 1-Me, 3-CF₃, coupled to nitrophenyl Antiviral activity (rhinovirus)
  • The CF₃ group’s electron-withdrawing nature enhances oxidative stability compared to non-fluorinated analogs .
  • Hydrogen Bonding : Hydroxyl-substituted derivatives (e.g., ) exhibit intermolecular hydrogen bonding, affecting solubility and crystal packing.

Reactivity in Cross-Coupling Reactions

The acetyl group at the 5-position enables participation in Suzuki-Miyaura couplings. For example, and describe its use in synthesizing biaryl derivatives for antiviral agents. In contrast, sulfonyl-substituted analogs (e.g., ) may exhibit reduced reactivity due to steric hindrance from the phenylsulfonyl group.

Biological Activity

1-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research findings and case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C5H6F3N2O
  • Molecular Weight : 166.101 g/mol
  • CAS Number : 344591-91-9
  • Boiling Point : Approximately 106.4 °C at 760 mmHg
  • Density : 1.423 g/cm³

Synthesis

The synthesis of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone can be achieved through various methods, including multicomponent reactions and modifications of existing pyrazole derivatives. The following table summarizes a typical synthesis pathway:

StepReagentsConditionsYield
1Methylhydrazine, trifluoroacetateTHF, -78°C87%
2Triisopropyl borateRoom temperatureVariable

Anticancer Properties

Research indicates that pyrazole derivatives, including 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone, exhibit substantial anticancer activity. They have been shown to inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer

In vitro studies demonstrated that compounds with the pyrazole scaffold could induce apoptosis and inhibit cell proliferation effectively .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial properties. It displayed significant activity against several strains of bacteria and fungi:

  • Effective against Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentration (MIC) values were reported as low as 3.9 μg/mL for certain derivatives .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance:

  • IC50 values for COX inhibition were reported at levels comparable to established anti-inflammatory drugs like diclofenac .

Case Study 1: Anticancer Evaluation

A study involving the evaluation of various pyrazole derivatives found that those containing trifluoromethyl groups had enhanced antiproliferative effects on cancer cells. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds against tumor growth.

Case Study 2: Antimicrobial Testing

In a series of tests against microbial strains, derivatives of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone were found to exhibit potent antibacterial activity, particularly against resistant strains. This suggests potential applications in treating infections caused by multidrug-resistant bacteria.

Q & A

Q. What are the common synthetic routes for 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazines with β-keto trifluoromethyl precursors. Key steps include:

  • Step 1 : Preparation of a β-keto trifluoromethyl intermediate via Claisen condensation or trifluoromethylation of acetylated pyrazoles.
  • Step 2 : Cyclization with methylhydrazine under reflux in ethanol or THF, catalyzed by acids (e.g., HCl) or bases (e.g., piperidine), to form the pyrazole ring .
  • Step 3 : Purification via column chromatography or recrystallization (solvents: hexane/ethyl acetate).

Q. Example Route :

ReactantsConditionsYieldReference
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate + methylhydrazineEthanol, reflux, 12 h65%
3-(Trifluoromethyl)-1-methylpyrazole-5-boronic acid + acetyl chlorideSuzuki coupling (Pd catalyst, 80°C)78%

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the trifluoromethyl group (δ60δ \sim -60 ppm for 19F^{19}\text{F}) and pyrazole protons (δ6.57.5δ 6.5-7.5 ppm). 13C^{13}\text{C} NMR identifies carbonyl (δ ~200 ppm) and CF3_3 (δ ~120 ppm, q, J=270J = 270 Hz) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving challenges like disorder in the trifluoromethyl group. Hydrogen bonding between the carbonyl oxygen and adjacent pyrazole protons stabilizes the lattice .

Q. Key Crystallographic Data :

ParameterValueReference
Space groupP212_1/c
Bond length (C=O)1.21 Å
Dihedral angle (pyrazole ring)2.5°

Q. What are the typical chemical reactions involving the trifluoromethyl pyrazole moiety?

Methodological Answer:

  • Nucleophilic Substitution : The electron-withdrawing CF3_3 group activates the pyrazole ring for substitution at C-4 (e.g., halogenation with NCS) .
  • Cross-Coupling : Stille coupling (using tributylstannyl derivatives) or Suzuki-Miyaura reactions (boronic acid derivatives) functionalize the pyrazole core .
  • Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, though steric hindrance from CF3_3 may lower yields .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of trifluoromethyl-substituted pyrazoles, and how are they addressed?

Methodological Answer:

  • Challenge 1 : Disorder in the CF3_3 group due to free rotation. Solution : Low-temperature data collection (100 K) and restraints in refinement (SHELXL) improve model accuracy .
  • Challenge 2 : Weak diffraction from light atoms. Solution : Use high-intensity synchrotron radiation and longer exposure times .
  • Challenge 3 : Twinning in crystals. Solution : Twin refinement protocols in software like OLEX2 .

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software calculates Fukui indices to identify electrophilic sites (e.g., C-4 position) .
  • Molecular Dynamics (MD) : Simulates solvation effects, showing CF3_3 groups create hydrophobic pockets that hinder nucleophilic attack .
  • Docking Studies : Predict interactions with biological targets (e.g., Factor Xa binding pockets) by modeling the compound’s electrostatic potential surface .

Q. What contradictions exist in reported biological activities of similar trifluoromethyl pyrazole derivatives, and how can they be resolved?

Methodological Answer:

  • Contradiction : Some studies report potent Factor Xa inhibition (IC50_{50} < 10 nM), while others show no activity. Resolution : Variability arises from substituent positioning; meta-CF3_3 enhances binding affinity, whereas para-CF3_3 disrupts it .
  • Contradiction : Divergent cytotoxicity results. Resolution : Assess metabolic stability via liver microsome assays; CF3_3 groups may reduce CYP450-mediated degradation in certain cell lines .

Q. Comparative Bioactivity Data :

DerivativeTargetIC50_{50}Reference
Razaxaban (Factor Xa)0.8 nM
Pyrazole-carboxamideEGFR>10 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.